Leucasin
Description
Contextualization of Natural Product Discovery and Isolation Methodologies for Leucasin
The discovery of this compound is linked to phytochemical investigations of the genus Leucas. Natural product discovery often begins with the selection of plant material based on ethnobotanical information or previous phytochemical studies. Isolation methodologies for compounds like this compound involve various extraction and purification techniques.
This compound, specifically the triterpene saponin (B1150181), has been isolated from the ethanolic extract of the whole plant of Leucas nutans. researchgate.netutm.my Another source reports the isolation of a compound referred to as this compound from the methanol (B129727) extract of Leucas aspera leaves using silica (B1680970) gel column chromatography. researchgate.netmdpi.com This isolation process typically involves solvent extraction to obtain crude extracts, followed by chromatographic techniques such as column chromatography (e.g., silica gel) to separate and purify individual compounds based on their physicochemical properties. Spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectroscopy, are then employed for structural elucidation to confirm the identity of the isolated compound. researchgate.netmdpi.com
Historical Evolution of this compound Research Perspectives and Academic Investigations
Academic investigations into this compound have evolved alongside broader phytochemical research into the Leucas genus. Early research likely focused on the basic isolation and structural characterization of compounds present in these plants. As analytical techniques advanced, more detailed studies on the specific properties and potential applications of isolated compounds like this compound became possible.
Research on Leucas species has revealed the presence of a wide range of secondary metabolites, including terpenoids, flavonoids, lignans, phenolic glycosides, and sterols. researchgate.net Within this context, this compound has been identified as a notable constituent in certain Leucas species. Academic investigations have explored various biological activities of extracts from Leucas plants and, subsequently, isolated compounds like this compound. This includes studies on antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netutm.mymdpi.comresearchgate.nethumanjournals.com The identification and study of this compound represent a part of the ongoing effort to understand the phytochemical diversity and potential therapeutic value of the Leucas genus.
Detailed research findings on this compound include its antimicrobial activity against Staphylococcus aureus. researchgate.netpsu.edu Studies have investigated the potential mechanism of this activity, suggesting it may involve damage to the cytoplasmic membrane of the bacteria. psu.edu Furthermore, this compound has demonstrated antioxidant properties. mdpi.comresearchgate.net In silico studies have also suggested this compound as an active component with potential activity against snake venom enzymes. researchgate.net
The research findings on this compound's biological activities can be summarized in the following table:
| Biological Activity | Organism/Model Studied | Key Finding | Source |
| Antimicrobial Activity | Staphylococcus aureus | Inhibited/impaired growth. researchgate.netpsu.edu | researchgate.netpsu.edu |
| Cytoplasmic Membrane Damage | Staphylococcus aureus | Suggested as a potential mechanism for antibacterial effect. psu.edu | psu.edu |
| Antioxidant Activity | Liposome model, Plasmid DNA | Demonstrated antioxidant properties. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Antivenom Potential (in silico) | Snake venom enzymes | Identified as a potential active component against venom enzymes. researchgate.net | researchgate.net |
It is important to note that while the triterpene saponin this compound (CID 3083315) is the primary focus, some literature also refers to a flavonoid compound isolated from Leucas aspera by the name "this compound" (5,7-dihydroxy-2-[14-methoxy-15-propyl phenyl]-4H-chromen-4-one). researchgate.netresearchgate.net Researchers have isolated this flavonoid and demonstrated its antioxidant properties. researchgate.net This highlights the importance of precise structural identification when discussing compounds with similar names.
Taxonomic and Ecological Origins of this compound-Producing Organisms
This compound is primarily associated with plants belonging to the genus Leucas. The genus Leucas is classified under the family Lamiaceae, which is commonly known as the mint family. utm.mymdpi.comhumanjournals.com
The Leucas genus has a wide geographical distribution, found throughout tropical Asia and Africa. humanjournals.com Species within this genus are known to inhabit diverse ecological niches. They can be found growing in various environments, including low and high-altitude habitats, along seacoasts and roadsides, near wetlands, in grasslands, scrub jungles, and on rocky hills. utm.my This adaptability to different habitats contributes to the widespread distribution of Leucas species. The presence of secondary metabolites like this compound in these plants is likely influenced by their ecological environment and serves various roles, potentially including defense against herbivores or pathogens.
| Taxonomic Classification | Level |
| Family | Lamiaceae |
| Genus | Leucas |
Some specific species identified as sources of this compound include Leucas nutans researchgate.netutm.my and Leucas aspera. researchgate.netmdpi.comresearchgate.nethumanjournals.com These species are examples of the organisms from which this compound has been isolated and studied.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,3aR,5aR,5bR,7aR,11aR,13aR,13bR)-10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O12/c1-20(2)21-11-13-39(5)15-16-41(7)22(28(21)39)9-10-27-40(6)17-23(45)35(38(3,4)26(40)12-14-42(27,41)8)54-37-34(32(49)30(47)25(19-44)52-37)53-36-33(50)31(48)29(46)24(18-43)51-36/h21-37,43-50H,1,9-19H2,2-8H3/t21-,22+,23?,24+,25+,26-,27?,28+,29+,30+,31-,32-,33+,34+,35?,36-,37-,39+,40-,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPIQGMZMGIUBT-OIISAJIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(C(C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930749 | |
| Record name | 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140231-39-6 | |
| Record name | Leucasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140231396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Genetic Determinants of Leucasin
Elucidation of Leucasin Biosynthetic Intermediates and Metabolic Flux
Direct information specifically detailing the biosynthetic intermediates and metabolic flux of this compound was not found within the provided search results. However, studies on the biosynthesis of other triterpenes and saponins (B1172615) in plants suggest that intermediates would include IPP, DMAPP, squalene (B77637), and specific triterpene aglycones before glycosylation occurs ctdbase.org. Metabolic flux analysis in plant secondary metabolism typically involves using isotopic tracers to follow the movement of carbon atoms through the pathway and quantifying the activity of key enzymes.
Characterization of Key Biosynthetic Enzymes and Enzyme Cascades Involved in this compound Formation
Specific enzymes directly involved in this compound formation have not been identified in the provided search results. However, based on the proposed triterpene saponin (B1150181) structure, key enzyme classes likely involved would include:
Isopentenyl pyrophosphate isomerases and prenyltransferases: For the formation of squalene from IPP and DMAPP.
Squalene epoxidases: For the epoxidation of squalene.
Oxidosqualene cyclases: For the cyclization of epoxidated squalene into the specific triterpene skeleton (e.g., lupane) thegoodscentscompany.com.
Cytochrome P450 monooxygenases: For various oxidation and hydroxylation reactions on the triterpene skeleton.
Glycosyltransferases: For the attachment of sugar moieties to the triterpene aglycone to form the saponin ctdbase.org.
These enzymes often function in coordinated cascades within specific cellular compartments.
Genetic Cluster Identification and Gene Expression Profiling Associated with this compound Biosynthesis
While the provided search results discuss genetic clusters and gene expression profiling in the context of other organisms or different compounds (e.g., Carcharhinus leucas genetic clusters, beluga whale gene expression, leucine (B10760876) biosynthesis genes, bacteriocin (B1578144) genes, leukemia gene expression profiling) ifremer.frdoi.orgcirad.frresearchgate.netumanitoba.caunair.ac.idvin.comnorth-slope.orgmdpi.comresearchgate.netnih.govnih.govnih.govnih.govnih.govwikipedia.orgnih.govcancer-pku.cnfrontiersin.org, there is no specific information on the identification of a dedicated genetic cluster or operon responsible for this compound biosynthesis in Leucas species.
Gene expression profiling studies in Leucas species have focused on genes involved in fatty acid biosynthesis, such as FAD2 and FAD3 genes, which are related to lipid metabolism but not directly to triterpene saponin biosynthesis researchgate.netnih.gov. A comprehensive gene expression profiling study specifically aimed at understanding this compound biosynthesis and identifying associated genes appears to be absent from the provided results. Such studies would typically involve comparing gene expression levels in different tissues or under different conditions that affect this compound production to identify upregulated genes potentially involved in its pathway wikipedia.orgcancer-pku.cn.
Heterologous Expression and Reconstitution Strategies for this compound Biosynthetic Pathways
The concept of heterologous expression and reconstitution of biosynthetic pathways is discussed in the context of producing other compounds, such as bacteriocins in Saccharomyces boulardii or animal venom toxins nih.govnih.govfrontiersin.orgbiorxiv.org. This involves cloning genes encoding the enzymes of a biosynthetic pathway into a suitable host organism (e.g., yeast, bacteria, or other plants) to reconstitute the pathway and produce the target compound.
There is no information in the provided search results about the successful heterologous expression or reconstitution of the complete this compound biosynthetic pathway. Reconstituting a complex plant secondary metabolic pathway like triterpene saponin biosynthesis in a heterologous host can be challenging due to the involvement of numerous enzymes, membrane localization, and the need for specific cofactors or post-translational modifications.
Biotechnological Approaches for Modulating this compound Production
Biotechnological approaches for modulating the production of secondary metabolites in plants include optimizing culture conditions, using plant cell cultures, applying elicitors to stimulate biosynthesis, and genetic engineering. While the provided searches mention the presence of this compound in Leucas species and their traditional uses, there is no specific data on biotechnological strategies applied to enhance or modulate this compound production researchgate.netutm.myijarsct.co.in.
Genetic engineering approaches could involve overexpression of key biosynthetic genes, downregulation of competing pathways, or introduction of regulatory genes to increase this compound yield. Elicitation, using chemical or biological agents, can induce the plant's defense mechanisms, sometimes leading to increased production of secondary metabolites. Plant cell culture offers a controlled environment for producing plant compounds, but optimizing conditions for high yields can be challenging.
Total Chemical Synthesis and Methodological Advancements for Leucasin
Retrosynthetic Analysis and Strategic Disconnections for Leucasin Core Structure
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inamazonaws.com This process involves imaginary "disconnections" of chemical bonds that correspond to reliable chemical reactions, but in the reverse direction. amazonaws.comlibretexts.org For a complex molecule like this compound, this analysis is crucial for identifying key strategic bonds and potential starting materials, ultimately leading to a logical and efficient synthetic route. ias.ac.in
The core structure of this compound can be retrosynthetically disconnected at several key positions. A primary strategic disconnection often targets the macrocyclic ring, breaking it down into more manageable linear fragments. This approach allows for the separate synthesis of these fragments, which can then be joined together in a later step, a hallmark of a convergent synthesis. wikipedia.orgchemistnotes.com Further disconnections within these linear fragments would then be guided by the presence of functional groups and stereocenters, aiming to simplify the structure to readily available chiral building blocks or precursors that can be synthesized using established methods.
Stereoselective and Enantioselective Synthesis Approaches to this compound Stereocenters
A significant challenge in the synthesis of this compound is the precise control of its multiple stereocenters. Stereoselective and enantioselective synthesis are essential to obtain the desired stereoisomer with high purity.
Stereoselective Synthesis : This refers to a chemical reaction that preferentially results in one stereoisomer over another. In the context of this compound synthesis, diastereoselective reactions are often employed to set the relative stereochemistry between adjacent chiral centers. For instance, substrate-controlled diastereoselective reactions, where the existing stereochemistry in a molecule directs the stereochemical outcome of a new stereocenter, are commonly utilized.
Enantioselective Synthesis : This type of synthesis produces a single enantiomer of a chiral product from an achiral starting material. This is often achieved using chiral catalysts, reagents, or auxiliaries. For example, enantioselective allylation and crotylation reactions, catalyzed by chiral phosphoric acid (CPA) in cooperation with a metal catalyst, have been effectively used to install key stereocenters in the synthesis of complex natural products. researchgate.net Such catalytic asymmetric reactions are highly sought after as they can generate significant chirality from a small amount of a chiral catalyst.
Development and Application of Novel Synthetic Methodologies in this compound Total Synthesis
The pursuit of a total synthesis of this compound has spurred the development and application of novel synthetic methodologies. These innovations are often necessary to overcome specific challenges posed by the molecule's structure, such as the formation of sterically hindered bonds or the selective transformation of a particular functional group in the presence of many others. While specific novel reactions for this compound are not detailed in the provided context, the synthesis of complex natural products frequently serves as a platform for showcasing new reaction discoveries, such as novel coupling reactions, C-H activation methods, or innovative cyclization strategies.
Convergent vs. Linear Synthesis Strategies for Complex this compound Architectures
The choice between a linear and convergent strategy for this compound depends on the specific retrosynthetic analysis and the feasibility of synthesizing and coupling the key fragments. For a molecule of high complexity, a convergent approach is often preferred. chemistnotes.com
Chemo- and Regioselective Transformations in this compound Synthetic Routes
The this compound molecule likely contains multiple functional groups with similar reactivity. Therefore, chemo- and regioselective transformations are critical for a successful synthesis.
Chemoselectivity : This refers to the ability to react with one functional group in the presence of other, different functional groups. For example, a reducing agent might selectively reduce a ketone in the presence of an ester.
Regioselectivity : This pertains to the control of the position at which a chemical reaction occurs when there are multiple possible sites. For instance, in the functionalization of an aromatic ring, regioselectivity determines which position on the ring is substituted.
Advanced Structural Elucidation and Conformational Dynamics of Leucasin
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Leucasin Structure and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex natural products, including triterpene saponins (B1172615) such as this compound iomcworld.comnih.gov. Multi-dimensional NMR experiments provide detailed information about the connectivity of atoms, the types of functional groups present, and the spatial arrangement of atoms in a molecule.
In the initial characterization of this compound, spectroscopic methods including 1H NMR and 13C NMR were employed to determine its core structure and the presence of specific functionalities nih.gov. For triterpene saponins, 1D NMR spectra (1H and 13C) are crucial for identifying the number and types of protons and carbons, providing initial clues about the aglycone and glycosyl moieties iomcworld.comnih.gov.
More advanced multi-dimensional NMR techniques, although not specifically detailed for this compound in the searched literature, are typically indispensable for the complete assignment of complex saponin (B1150181) structures. These include:
Correlation Spectroscopy (COSY): Reveals scalar couplings between protons, establishing direct through-bond connectivities.
Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a coupled spin system, useful for identifying entire sugar rings or amino acid spin systems.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of 1H and 13C signals.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, essential for establishing connectivity across quaternary carbons and glycosidic linkages iomcworld.comnih.gov.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space spatial proximity between nuclei, allowing for the determination of relative stereochemistry and conformation, particularly the anomeric configuration of sugar linkages and the relative orientation of the sugar moieties and the aglycone iomcworld.com.
The application of these techniques to triterpene saponins enables the unambiguous assignment of all proton and carbon signals, the determination of the aglycone structure, the identification and sequencing of the sugar units, and the determination of the glycosidic linkage positions and anomeric configurations iomcworld.comnih.gov. While the original study on this compound mentioned NMR, detailed multi-dimensional NMR data specifically for this compound (CID 3083315) were not found in the readily available searched literature.
X-ray Crystallography and Electron Diffraction Techniques for this compound Solid-State Structure
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid dntb.gov.uamdpi.com. It provides detailed information about bond lengths, bond angles, and torsional angles, leading to an unambiguous determination of molecular structure and crystal packing nih.govmdpi.com. Electron diffraction can also be used to determine the structure of crystalline materials, particularly for very small crystals or thin films that are not suitable for X-ray diffraction.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are valuable tools for determining the absolute configuration of chiral molecules nih.gov. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region, while VCD measures the differential absorption in the infrared region.
For molecules with chromophores, ECD can be used to assign absolute configuration by comparing experimental spectra with calculated spectra for different stereoisomers. VCD is particularly useful as it provides information about the absolute configuration of chiral centers throughout the molecule, not limited to the vicinity of a chromophore.
Given that this compound is a chiral molecule due to the presence of multiple stereocenters in both the triterpene aglycone and the sugar moieties, chiroptical spectroscopy could potentially be used to confirm or assign its absolute configuration. However, specific studies reporting the application of ECD or VCD spectroscopy for the absolute configuration assignment of this compound (CID 3083315) were not found in the searched literature.
Computational Chemistry Approaches for this compound Conformational Analysis and Preferred Geometries
Computational chemistry methods, including molecular mechanics, semi-empirical methods, and ab initio calculations, are increasingly used to study the conformational preferences and dynamics of flexible molecules nih.gov. For a molecule like this compound with multiple rotatable bonds, particularly in the glycosidic linkages and the sugar rings, conformational analysis is important for understanding its behavior in solution and its potential interactions.
Computational approaches can be used to:
Explore the potential energy surface to identify stable conformers.
Calculate the relative energies of different conformations.
Determine the preferred orientations of the sugar moieties relative to the aglycone.
Simulate molecular dynamics to understand conformational flexibility over time.
While computational chemistry is a standard tool in modern structural studies of natural products, specific research detailing the application of computational chemistry approaches for the conformational analysis or determination of preferred geometries of this compound (CID 3083315) was not found in the searched literature.
Isotopic Labeling Strategies for Precise Structural Assignment and Mechanistic Insights
Isotopic labeling involves replacing one or more atoms in a molecule with a less common isotope of that element (e.g., 13C, 15N, 2H) nih.govscribd.com. This technique can be used in conjunction with NMR spectroscopy and Mass Spectrometry to gain more precise structural information and mechanistic insights iomcworld.comnih.govefloras.org.
In structural elucidation, isotopic labeling can simplify NMR spectra, resolve ambiguities in signal assignments, and allow for the measurement of long-range correlations nih.govefloras.org. For complex molecules like saponins, selective labeling of specific parts of the molecule (e.g., the aglycone or specific sugar units) can facilitate the assignment of overlapping signals and the determination of complex coupling networks.
Isotopic labeling can also be used to study the biosynthesis of natural products, tracing the incorporation of labeled precursors into the final molecule. This can provide insights into the enzymatic transformations involved in the biosynthetic pathway.
Chemical Derivatization and Rational Design of Leucasin Analogs
Design Principles for Structural Modification and Diversification of Leucasin Scaffold
Rational design principles for modifying the this compound scaffold are based on understanding the relationship between its chemical structure and biological activity (Structure-Activity Relationship - SAR). This compound is identified as a flavone (B191248), a class of naturally occurring oxygen-containing heterocyclic compounds with a chromone (B188151) basic nucleus. psu.edumdpi.com The core structure of this compound is described as 5,7-dihydroxy-2-[14-methoxy-15-propyl phenyl]-4H-chromen-4-one. psu.edu
Design principles often involve targeting specific functional groups or regions of the molecule for modification. These modifications can include the introduction, removal, or exchange of substituents to influence factors such as solubility, metabolic stability, and binding affinity to biological targets. For example, the presence of hydroxyl groups, a carbonyl group (C=O), and C=C, C–O, and aliphatic and aromatic C-H groups in related flavonoid structures are considered significant for their properties. mdpi.com Alterations to the chromone core or the appended phenyl ring could lead to diversified analogs.
Synthesis of this compound Derivatives with Targeted Functional Group Variations
The synthesis of this compound derivatives involves chemical reactions to introduce specific functional group variations onto the this compound scaffold. While specific detailed synthetic routes for this compound derivatives are not extensively detailed in the provided search results, general approaches for synthesizing chromone-based compounds and other derivatives offer insights.
Synthesis strategies for similar compounds often involve the construction or modification of the core heterocyclic system and the attachment of various side chains or substituents. For instance, the synthesis of substituted quinoline (B57606) derivatives, another type of heterocyclic compound, can involve multi-component reactions using catalysts. rsc.org Similarly, the synthesis of binaphthyl derivatives has been achieved through reactions like the Sonogashira coupling, introducing phenylethynyl groups at specific positions to alter optical properties. chemrxiv.org These examples highlight the use of targeted reactions to achieve specific functional group variations.
Functional groups commonly targeted for variation in chemical synthesis include hydroxyl groups, carbonyls, and various alkyl or aryl substituents. The position and nature of these groups on the this compound scaffold would be key considerations in designing synthetic routes for its derivatives.
Semi-Synthesis Methodologies from Natural this compound Precursors
Semi-synthesis involves using compounds isolated from natural sources as starting materials for chemical modifications to produce novel compounds. tapi.comwikipedia.org This approach is particularly useful for complex natural molecules like this compound, which can be isolated from plants such as Leucas aspera. psu.edu
The semi-synthesis of this compound analogs would involve isolating this compound or closely related precursors from natural sources and then performing targeted chemical reactions to modify their structures. This can be more efficient than total synthesis for complex molecules. wikipedia.org Examples of semi-synthesis in drug development include the modification of isolated natural products like paclitaxel (B517696) or antibiotics like tetracycline. wikipedia.org
While specific semi-synthetic routes for this compound are not provided, the general methodology involves leveraging the existing complex structure from nature and introducing specific chemical changes. This could involve reactions such as acylation, alkylation, glycosylation, or oxidation/reduction at specific sites on the this compound molecule to generate a range of derivatives.
Combinatorial Chemistry and Library Synthesis Approaches Based on this compound Core
Combinatorial chemistry and library synthesis approaches involve the parallel synthesis of a large number of structurally related compounds. This is a powerful method for generating diverse sets of analogs based on a core scaffold, such as this compound.
Applying these approaches to the this compound core would involve designing a series of reactions that can be performed in parallel or in a combinatorial manner, introducing different substituents at various positions on the flavone structure. This could lead to the rapid generation of a library of this compound analogs with diverse functional groups and properties.
While no specific examples of combinatorial libraries based on the this compound core were found in the search results, the principles of combinatorial chemistry are widely applied in drug discovery to explore chemical space around a lead compound. This involves using solid-phase synthesis or parallel solution-phase synthesis to create arrays of compounds.
Bioisosteric Replacement Strategies in this compound Analog Development
Bioisosteric replacement is a strategy in medicinal chemistry where an atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties to produce compounds with broadly similar biological properties. cambridgemedchemconsulting.comcresset-group.comajptr.com This approach is used to enhance desired properties, attenuate toxicity, modify activity, or alter metabolism. ajptr.com
In the context of this compound analog development, bioisosteric replacement could involve substituting functional groups on the flavone core or the phenyl substituent with bioisosteres. For example, hydroxyl groups could potentially be replaced with fluorine, thiol (SH), selenol (SeH), or amino (NH2) groups, keeping in mind the potential impact on charge and interactions. nih.gov Aromatic rings can also be subject to bioisosteric replacement with other ring systems or even non-ring structures that mimic their electronic and steric properties. nih.govu-tokyo.ac.jp
The goal of applying bioisosteric replacement to this compound would be to generate analogs that retain the beneficial biological activities of the parent compound while potentially improving properties like metabolic stability, bioavailability, or target selectivity. This requires careful consideration of the physicochemical and topological similarities between the original group and its bioisosteric replacement. cambridgemedchemconsulting.com
Mechanisms of Action and Biological Activities of Leucasin Preclinical Focus
Molecular Target Identification and Validation for Leucasin Biological Effects
Identifying the specific molecular targets of this compound is crucial for understanding its biological effects. Studies have utilized computational approaches, such as molecular docking, to predict potential interactions between this compound and target proteins. For instance, molecular docking analysis has indicated that this compound may bind to targets via hydrogen and hydrophobic bond interactions researchgate.net.
One notable predicted target is phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and the toxicity of certain venoms nih.gov. Computational drug design and docking studies have suggested that this compound can neutralize type I PLA2 enzyme, supporting its potential as an antidote for snake bite nih.govresearchgate.net. Specifically, it is reported that this compound may directly bind with PLA2 by forming a hydrogen bond between its oxygen atoms and Lys49 residues of PLA2. Lys49 residues are found in PLA2 of all Elapidae venom and are reported to play an indirect role researchgate.net.
Modulation of Intracellular Signaling Pathways by this compound in Cellular Models
Investigations into this compound's effects on intracellular signaling pathways in cellular models are ongoing. While specific detailed pathways modulated solely by this compound are still being extensively researched, studies on related compounds or extracts containing this compound provide some insights. For example, research on the immunomodulatory effects of taraxerone, another compound from the Leucas genus, has shown suppression of nitric oxide (NO), IL-4, and IL-6 production in LPS-induced macrophages, suggesting potential modulation of inflammatory signaling pathways researchgate.net. This hints at the possibility that this compound, also found in Leucas species, might influence similar pathways related to inflammation and immune responses.
Receptor-Ligand Binding Studies and Allosteric Modulation Mechanisms of this compound
Direct receptor-ligand binding studies specifically for this compound are limited in the provided search results. However, the predicted interaction with PLA2 through hydrogen bonding researchgate.net suggests a direct binding mechanism rather than allosteric modulation for this particular target. Research on other compounds, such as leptin, illustrates the concept of receptor binding and the involvement of signaling domains necessary for biological activity, providing a framework for how this compound's interactions might be studied north-slope.org. Future research is needed to definitively characterize this compound's binding to its targets and explore any potential allosteric modulation mechanisms.
This compound-Mediated Cellular Responses in In Vitro Models (e.g., cytotoxicity in cell lines, cell cycle arrest, apoptosis induction, autophagy modulation, immunomodulation)
Preclinical studies utilizing in vitro models have explored various cellular responses mediated by this compound or extracts containing it.
Cytotoxicity and Apoptosis: Studies have investigated the cytotoxic effects of Leucas aspera extracts, which contain this compound, on cancer cell lines. The brine shrimp lethality assay, a method used to correlate cytotoxic and anti-tumor properties, has shown cytotoxicity for L. aspera extracts ijair.org. Methanol (B129727) extracts of L. aspera leaves showed strong cytotoxic effects with a low LC50 value in the brine shrimp lethality bioassay uq.edu.au. While these studies point to the potential of Leucas extracts, further research is needed to isolate the specific cytotoxic effects of this compound and its mechanisms, such as induction of apoptosis or cell cycle arrest.
Immunomodulation: Research on Leucas species has indicated immunomodulatory potential. Studies evaluating compounds from Leucas lavandulifolia have explored immunomodulatory activity in cells like peripheral blood mononuclear cells (PBMC), neutrophils, and macrophages using assays like MTT and cell cycle analysis researchgate.net. This suggests that this compound, as a component of Leucas, might contribute to the observed immunomodulatory effects, potentially influencing the proliferation and activation of immune cells researchgate.netpolarresearch.net.
In Vivo Efficacy Studies of this compound in Non-Human Animal Disease Models (e.g., inflammation, infection, cancer xenografts, neurological models)
In vivo studies using non-human animal models have been conducted to evaluate the efficacy of this compound or extracts containing it in various disease contexts.
Inflammation: Anti-inflammatory activity of Leucas aspera has been reported in animal models ijair.org. Various animal models are used for preclinical testing of anti-inflammatory agents, including models for acute and chronic inflammation ijpsr.comnih.gov.
Infection (Antivenom Activity): A significant area of in vivo research for this compound has been its potential as an antivenom. Aqueous extracts of Leucas aspera have shown antivenom activity against venoms of Daboia russelli russelli (Russell's viper) and Naja naja (Indian cobra) in mice models, confirmed by the neutralization of type I PLA2 enzyme by the active principle, which includes this compound nih.govhumanjournals.com. This highlights the in vivo relevance of the predicted PLA2 targeting mechanism.
Cancer Xenografts: Xenograft models, where human cancer cells are transplanted into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of anticancer therapeutics smccro-lab.compharmalegacy.comembopress.orginotiv.com. While the provided results mention anticancer properties of Leucas indica extracts and the use of MCF-7 cell lines in vitro mdpi.com, specific in vivo cancer xenograft studies focusing solely on isolated this compound are not detailed. However, the potential cytotoxic effects observed in vitro uq.edu.au suggest this as a possible area for future in vivo investigation using appropriate models chayon.co.kr.
Neurological Models: Research on Leucas aspera has indicated potential central nervous system (CNS) activity ijair.org. Animal models are used to evaluate CNS depressant activity inventi.in. However, specific in vivo studies using neurological disease models (e.g., for neurodegenerative disorders) with isolated this compound are not explicitly described in the provided information.
Transcriptomic, Proteomic, and Metabolomic Profiling of this compound-Treated Biological Systems
The application of omics technologies (transcriptomics, proteomics, and metabolomics) is crucial for a comprehensive understanding of how a compound affects biological systems enago.commetwarebio.comresearchgate.net. These approaches allow for the large-scale study of gene expression, protein profiles, and metabolite changes enago.commetwarebio.comnih.gov. While the provided information discusses the power of integrating these omics layers to understand biological processes and identify biomarkers metwarebio.comnih.govnih.gov, specific transcriptomic, proteomic, or metabolomic profiling studies conducted on biological systems treated with isolated this compound are not detailed. Such studies would provide valuable insights into the global molecular and biochemical changes induced by this compound.
Preclinical Pharmacological Investigations of Leucasin
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of Leucasin
In vitro ADME profiling is a common initial step in preclinical assessment. These studies typically utilize various biological matrices and enzyme systems to predict a compound's behavior in vivo. Absorption can be assessed using cell-based models like Caco-2 cells, which mimic the intestinal barrier, to determine permeability. Distribution can be evaluated through plasma protein binding assays and blood-to-plasma ratio determinations. mdpi.com In vitro metabolism studies often employ liver microsomes, S9 fractions, or isolated hepatocytes from relevant preclinical species (e.g., rodents) to identify metabolic pathways and estimate metabolic stability. mdpi.com Excretion mechanisms can be initially inferred from in vitro transport studies using cell lines expressing key drug transporters, such as those from the ABC and SLC families. nih.govpharmacologyeducation.org
Despite the established importance of these in vitro methods in characterizing the ADME properties of potential drug candidates, specific published data detailing the in vitro absorption, distribution, metabolism, and excretion profiling of this compound were not identified in the conducted literature search. Therefore, the intrinsic permeability, protein binding characteristics, metabolic stability in liver fractions, and interaction with common drug transporters for this compound remain to be thoroughly characterized through dedicated in vitro studies.
Identification and Characterization of this compound Metabolites in Biological Systems (non-human)
Metabolism is a key aspect of ADME, involving the enzymatic transformation of the parent compound into metabolites. Identifying and characterizing these metabolites in non-human biological systems (such as plasma, urine, feces, and tissue samples from preclinical animal studies or ex vivo systems) is crucial for understanding the biotransformation pathways and assessing potential active or toxic metabolites. mdpi.com Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. echemi.com
While this compound is a saponin (B1150181) and triterpenes are known to undergo various metabolic transformations, including oxidation, reduction, hydrolysis, and conjugation (such as glucuronidation or sulfation) catalyzed by enzymes like cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), specific studies detailing the identification and characterization of this compound metabolites in non-human biological systems were not found in the current literature search. bioinformation.netmims.comwikipedia.orgbio2db.comresearchgate.netgithub.iomedchemexpress.comnih.govmims.com Consequently, the metabolic fate of this compound in preclinical species is not currently elucidated in the searched literature.
Pharmacokinetic Modeling and Simulation in Preclinical Animal Models (e.g., rodents, ex vivo systems)
Pharmacokinetic (PK) studies in preclinical animal models, particularly rodents like rats and mice, are essential for understanding the time course of a compound's absorption, distribution, metabolism, and excretion in a living organism. wikipedia.orgechemi.comresearchgate.net These studies typically involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in biological fluids (e.g., plasma) and tissues over time. echemi.comresearchgate.net The resulting concentration-time data are then analyzed using non-compartmental or compartmental modeling approaches to determine key PK parameters such as clearance, volume of distribution, half-life, and mean residence time. echemi.comresearchgate.net Physiologically-based pharmacokinetic (PBPK) modeling can also be used to simulate and predict a compound's behavior in different species and conditions. wikipedia.org
Despite the routine nature of these preclinical PK studies in drug development, specific published data on the pharmacokinetic profile of this compound in animal models or derived from ex vivo systems, including parameters obtained through modeling and simulation, were not identified in the conducted literature search. Therefore, the in vivo PK behavior of this compound in preclinical species remains largely uncharacterized in the searched literature.
Bioavailability and Tissue Distribution Studies of this compound in Non-Human Organisms
Bioavailability, particularly oral bioavailability, is a critical parameter indicating the fraction of an administered dose that reaches the systemic circulation in an unchanged form. Tissue distribution studies assess how a compound is distributed among various organs and tissues after reaching the systemic circulation. These studies in non-human organisms, typically rodents, provide insights into which tissues are exposed to the compound and at what concentrations, which is important for understanding potential sites of action and potential for accumulation.
Based on the conducted literature search, specific experimental data regarding the bioavailability and tissue distribution of this compound in non-human organisms were not found. Studies on other compounds have demonstrated methodologies for assessing bioavailability and tissue distribution in rats using techniques like UHPLC-MS/MS for quantification in plasma and tissue homogenates. However, the extent to which this compound is absorbed after oral administration or how it distributes to different tissues in preclinical species is not documented in the searched literature.
Enzyme Induction and Inhibition Studies of this compound on Drug-Metabolizing Enzymes (in vitro)
Assessing a compound's potential to inhibit or induce drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), is a crucial part of preclinical evaluation. bioinformation.netmdpi.comgithub.io In vitro enzyme inhibition studies, often using human or animal liver microsomes or recombinant enzymes, determine if a compound can inhibit the activity of specific CYP or UGT isoforms, which could lead to pharmacokinetic drug-drug interactions if co-administered with substrates of those enzymes. bioinformation.netmdpi.comgithub.io Enzyme induction studies, typically using cultured hepatocytes, assess whether a compound can increase the expression or activity of these enzymes, which could also alter the metabolism of co-administered drugs. mdpi.com
While the general importance of evaluating the impact of compounds on drug-metabolizing enzymes is well-established, specific published data on the in vitro enzyme induction or inhibition potential of this compound on key drug-metabolizing enzymes were not identified in the conducted literature search. Therefore, the potential for this compound to cause pharmacokinetic drug-drug interactions through enzyme modulation remains uncharacterized in the searched literature.
Advanced Analytical Methodologies for Leucasin Research
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for Leucasin Quantification and Purity Assessment
HPLC-MS is a cornerstone technique for the analysis of complex natural product mixtures, offering high separation efficiency and sensitive detection. For a non-volatile and relatively polar compound like the triterpene saponin (B1150181) this compound, HPLC is the preferred separation method. Coupling HPLC with MS allows for both the separation of this compound from other co-occurring compounds in crude extracts or biological matrices and its subsequent detection and characterization based on mass-to-charge ratio (m/z).
HPLC-MS is widely used for the qualitative and quantitative analysis of saponins (B1172615) mdpi.comresearchgate.net. The technique can be employed to determine the purity of isolated this compound samples and to quantify its concentration in various preparations or experimental samples. Different MS detectors, such as single quadrupole, triple quadrupole (QqQ), or time-of-flight (TOF) mass spectrometers, can be coupled with HPLC, each offering varying levels of sensitivity, selectivity, and mass accuracy. QqQ MS is commonly used for targeted quantification due to its high sensitivity and ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which can enhance selectivity for this compound within complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analogs or Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is typically applied to the analysis of volatile or semi-volatile compounds. Triterpene saponins like this compound are generally not volatile due to their high molecular weight and glycosidic linkages. However, GC-MS can be valuable in this compound research for analyzing more volatile aglycones after hydrolysis of the saponin or for identifying volatile degradation products. Studies on Leucas species have utilized GC-MS to analyze essential oil components, which are volatile terpenes and other compounds mdpi.commdpi.comnorfeed.net. While these studies focus on different classes of compounds than intact this compound, the methodology demonstrates the potential of GC-MS for analyzing volatile components derived from Leucas plants. If this compound undergoes degradation that produces volatile products, GC-MS would be a suitable technique for their identification and analysis.
Capillary Electrophoresis and Microfluidic Platforms for this compound Analysis
Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio in an electric field clinicallab.comsebia.com. CE offers high separation efficiency, short analysis times, and requires minimal sample volumes. While traditionally applied to charged molecules like peptides and nucleic acids, variations of CE, such as micellar electrokinetic chromatography (MEKC), can be used to separate neutral compounds. Saponins, depending on their structure and the buffer conditions, can be ionized and thus amenable to CE separation. CE can be coupled with MS for enhanced detection and identification.
Microfluidic platforms integrate analytical processes onto a single chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and potential for automation. These platforms can incorporate various analytical techniques, including separation methods like CE and detection methods like MS or optical detection. Microfluidic devices have been explored for bioanalytical assays and chemical analysis nih.gov. While specific applications for this compound are not detailed in the provided sources, microfluidic CE-MS systems could potentially be developed for high-throughput analysis or for analyzing very small sample quantities of this compound.
High-Resolution Mass Spectrometry for this compound Metabolomics and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte bioanalysis-zone.comlcms.czuiowa.edupromega.com. This is crucial for confirming the molecular formula of this compound (C42H70O12) and for identifying unknown related compounds or metabolites. HRMS, particularly when coupled with chromatographic separation (e.g., HPLC-HRMS), is a powerful tool in metabolomics studies thermofisher.com.
In the context of this compound research, HRMS can be used for:
Structural Confirmation: Accurate mass measurements and fragmentation patterns obtained from tandem HRMS (HRMS/MS) can provide detailed structural information, helping to confirm the proposed structure of this compound and elucidate the structures of its metabolites or degradation products.
Metabolomics: Untargeted metabolomics studies using HRMS can identify and quantify a wide range of metabolites in biological systems or plant extracts. While specific this compound metabolomics studies were not found, HRMS would be essential for the comprehensive analysis of metabolic changes related to this compound presence or metabolism. thermofisher.com
Impurity Profiling: The high resolving power of HRMS allows for the detection and identification of impurities in this compound samples that may not be resolved by lower-resolution techniques.
Development of Bioanalytical Assays for this compound in Complex Biological Matrices (non-human)
Bioanalytical assays are essential for quantifying analytes in biological matrices such as plasma, serum, urine, or tissue nih.govillinois.edu. For this compound research involving non-human biological systems, developing sensitive and specific bioanalytical methods is critical for pharmacokinetic, toxicokinetic, and disposition studies.
Commonly used techniques for bioanalytical assays include LC-MS/MS and ligand-binding assays (LBAs) illinois.edu. Given that this compound is a relatively small molecule compared to proteins, LC-MS/MS would likely be the preferred method for its quantification in biological matrices. Method development for bioanalytical assays involves crucial steps such as sample preparation (e.g., extraction from the matrix), chromatographic separation to isolate this compound, and sensitive MS detection (often using MRM on a triple quadrupole instrument for quantification). Validation of these methods is necessary to ensure accuracy, precision, selectivity, sensitivity, reproducibility, and stability of this compound in the matrix illinois.edu. While general principles for bioanalytical method development are well-established illinois.edu, specific validated assays for this compound in various non-human biological matrices were not identified in the provided search results.
Enantioselective Chromatographic Methods for this compound Stereoisomer Separation
This compound (CID 3083315), as a complex molecule with multiple chiral centers within its triterpene and sugar moieties, can exist as various stereoisomers. Different stereoisomers can exhibit distinct biological activities. Enantioselective chromatography is a technique used to separate enantiomers and other stereoisomers nih.gov. This is typically achieved using chiral stationary phases (CSPs) in techniques like HPLC or supercritical fluid chromatography (SFC) nih.gov.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Leucasin
Elucidation of Key Pharmacophoric Elements and Structural Motifs for Leucasin Biological Activity
Structurally, this compound is defined as 3-O-[beta-D-glucopyranosyl(1----2)beta-D-glucopyranosyl]2 alpha, 3 beta-dihydroxylup-20(29)-ene. nih.gov This indicates that this compound consists of a triterpene aglycone (2 alpha, 3 beta-dihydroxylup-20(29)-ene) linked to a disaccharide sugar moiety (beta-D-glucopyranosyl(1----2)beta-D-glucopyranosyl) at the C-3 position. nih.gov
Regarding biological activity, this compound has been mentioned in the context of neutralizing type I PLA2 enzyme, an activity potentially related to snake venom antidote effects. science.gov However, detailed research findings specifically elucidating the key pharmacophoric elements or structural motifs within the this compound molecule that are responsible for this observed biological activity are not available in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs
Based on the available search results, specific studies involving Quantitative Structure-Activity Relationship (QSAR) modeling performed on this compound or its structural analogs to predict or correlate their biological activities were not found.
Impact of Stereochemistry and Conformational Preferences on this compound Potency and Selectivity
Information detailing the impact of stereochemistry and conformational preferences of the this compound molecule on its biological potency and selectivity is not present in the provided search results. The reported structure includes specific stereochemical assignments (2 alpha, 3 beta-dihydroxylup-20(29)-ene), but their direct correlation with activity levels or selectivity profiles is not discussed. nih.gov
Correlation of this compound Functional Group Modifications with Observed Biological Effects (in non-human models)
Research findings describing the effects of specific functional group modifications to the this compound structure and the resulting changes in observed biological effects in non-human models were not found within the scope of the provided search results.
Computational Chemistry and Molecular Modeling Approaches in Leucasin Research
Molecular Docking and Molecular Dynamics Simulations of Leucasin-Target Interactions
Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand), such as this compound, within the binding site of a target macromolecule, typically a protein. Studies investigating compounds from Leucas aspera have utilized molecular docking to explore their interactions with various protein targets, including snake venom phospholipase A2 (PLA2) enzymes and bacterial subcellular proteins. Current time information in San Francisco, CA, US.ctdbase.orgthegoodscentscompany.com Specifically, this compound has been identified as an active component from Leucas aspera extract through in silico studies, demonstrating the ability to neutralize type I PLA2 enzyme from snake venom. Current time information in San Francisco, CA, US.wikipedia.orgillinois.eduplos.org Molecular docking studies have revealed putative binding modes and highlighted key amino acid residues within the protein's active site that are crucial for interaction with ligands from Leucas species. For instance, residues like His48 and Asp49 or Asp99 in snake venom PLA2 have been indicated as part of the pro-inflammatory eliciting region involved in interactions with potential inhibitors. Current time information in San Francisco, CA, US.
Molecular dynamics (MD) simulations extend the static view provided by molecular docking by simulating the time-dependent behavior of the molecular system, allowing for the exploration of the stability of the protein-ligand complex and the dynamics of their interactions. MD simulations have been performed for docked complexes involving compounds from Leucas aspera, including this compound, and snake venom PLA2. researchgate.net These simulations have revealed the stable nature of the interactions between the ligand and the target protein over time, providing further support for the predicted binding modes and contributing to the understanding of the molecular basis of their activity. researchgate.net The analysis of MD simulations can identify the persistent interactions and conformational changes that occur upon ligand binding.
De Novo Design and Virtual Screening Strategies for this compound-Inspired Compounds
Virtual screening is a computational method used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. This approach can be applied to discover novel compounds with structural similarities to this compound or compounds that are predicted to bind to the same targets as this compound. Virtual screening has been employed in the study of Leucas species extracts to identify active components and potential inhibitors against targets like snake venom PLA2 and SARS-CoV-2 main protease (Mpro). researchgate.netchemrevlett.com Strategies often involve screening libraries of natural products or commercially available compounds based on their predicted binding affinity from molecular docking or their similarity to known active compounds. chemrevlett.commdpi.comnih.govnih.govresearchgate.net
De novo design, in contrast to virtual screening of existing libraries, involves the computational construction of novel molecular structures that are predicted to have desired properties, such as high binding affinity to a target protein. While specific de novo design studies focused solely on generating this compound-inspired compounds were not prominently found, the principles of de novo design can be applied to create novel triterpene saponin (B1150181) analogs or molecules mimicking the key interaction features of this compound identified through docking and MD simulations. These strategies often utilize algorithms that build molecules atom by atom or fragment by fragment within the binding site of the target protein, optimizing for interactions and predicted binding affinity.
Quantum Chemical Calculations for Predicting this compound Reactivity, Electronic Properties, and Spectroscopic Features
Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules at a fundamental level. wikipedia.orgjocpr.com While specific detailed quantum chemical studies focused exclusively on this compound were not extensively found in the search results, the application of these methods to similar organic molecules and natural products is well-established. d-nb.infoaspbs.comimist.marsc.orgrsc.orgscirp.orgrepositorioinstitucional.mxresearchgate.net
Density Functional Theory (DFT) is a commonly used quantum chemical method for calculating properties such as optimized molecular geometries, electronic charge distribution, molecular orbitals (e.g., HOMO and LUMO energies and shapes), ionization potentials, electron affinity, and reactivity descriptors. imist.marsc.orgrsc.orgscirp.orgrepositorioinstitucional.mxresearchgate.net These calculations can provide insights into the stability and potential reaction pathways of this compound.
Furthermore, quantum chemical methods, including time-dependent DFT (TD-DFT), can be used to predict spectroscopic properties such as UV-Visible, Infrared (IR), and Raman spectra. jocpr.comscirp.orgrepositorioinstitucional.mxresearchgate.netnih.govuic.edunih.govchemrxiv.orgmpg.de Comparing predicted spectra with experimental data can aid in the structural elucidation and verification of this compound. These calculations can also help in understanding the relationship between the molecular structure and its spectroscopic signature.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound Analogs
Pharmacophore modeling is a technique used to represent the essential steric and electronic features of a molecule or a set of molecules that are necessary for optimal interaction with a specific biological target and to trigger its biological response. mdpi.comwustl.edudrugbank.comnih.govmalariaworld.org Pharmacophore models can be derived from the 3D structures of ligands (ligand-based pharmacophore modeling) or from the complex structure of a ligand bound to its target protein (structure-based pharmacophore modeling). mdpi.comwustl.edu
For this compound, a ligand-based pharmacophore model could be developed by analyzing the 3D structures and biological activities of this compound and its known analogs. This would involve identifying common features such as hydrogen bond donors/acceptors, hydrophobic centers, or aromatic rings that are crucial for its activity. nih.gov Such a pharmacophore model could then be used as a query for virtual screening of large databases to identify novel compounds with similar key features, potentially leading to the discovery of new this compound analogs with improved or modified activities. mdpi.comdrugbank.commalariaworld.org
Ligand-based drug design approaches, in general, utilize information from known active ligands to design new compounds with desired properties. Pharmacophore modeling is a key component of this approach. By understanding the pharmacophore of this compound, researchers can design novel molecules that mimic these features, potentially leading to the synthesis and testing of new compounds with enhanced potency or selectivity.
Protein-Leucasin Interaction Analysis and Binding Site Characterization
Detailed analysis of the interactions between this compound and its target proteins is crucial for understanding its mechanism of action. Computational methods provide various tools for this analysis. Molecular docking and MD simulations, as discussed earlier, are fundamental for identifying the residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). researchgate.netchemrevlett.com
Binding site characterization involves identifying and describing the region on the protein where the ligand binds. illinois.eduplos.orgbeilstein-journals.orgnih.govnih.gov Computational tools can predict potential binding pockets on a protein surface based on geometric properties (cavities) and energetic favorability. plos.orgnih.gov Analysis of protein-leucasin interactions can involve calculating interaction energies between specific residues and the ligand, analyzing the formation and breaking of hydrogen bonds and other interactions over time (from MD simulations), and characterizing the shape and chemical properties of the binding pocket. chemrevlett.com
Studies involving compounds from Leucas species and targets like snake venom PLA2 have already highlighted the importance of specific residues in the binding site. Current time information in San Francisco, CA, US. Further detailed computational analysis can provide a more comprehensive picture of how this compound interacts with these residues, the role of water molecules in the binding site, and the flexibility of both the ligand and the protein upon binding. Techniques like computational solvent mapping can also identify energetically favorable binding hot spots within the protein binding site. nih.gov
Emerging Research Frontiers and Future Directions in Leucasin Studies
Exploration of Undiscovered Leucasin Biosynthetic Pathways and Novel Production Methods
The genus Leucas is known to produce a wide array of secondary metabolites, including terpenoids, flavonoids, alkaloids, lactones, phenolic compounds, and phenylpropanoids. utm.myresearchgate.netresearchgate.net this compound itself has been identified as a flavonoid or a triterpene saponin (B1150181) depending on the source cited, highlighting potential variations or complexities in its classification and potentially its biosynthetic origin. researchgate.nettandfonline.comutm.my While the phytochemical constituents of Leucas species have been extensively studied, detailed genetic, molecular, and biochemical analyses specifically concerning the biosynthetic pathway of this compound have not been widely reported in the available literature. researchgate.netnih.gov
Current research indicates that this compound is typically isolated from plant extracts of Leucas species, often through methods like silica (B1680970) gel column chromatography. researchgate.nettandfonline.commdpi.com This suggests that natural extraction from the plant remains a primary source for obtaining this compound. However, the need for high-quality, chemically consistent plant material for research and potential applications points towards the importance of exploring alternative or optimized production methods. ijair.org
The broader context of natural product research from plants suggests that understanding biosynthetic pathways can pave the way for developing new production strategies, such as microbial synthesis or enzymatic synthesis. dovepress.comresearchgate.net While microbial synthesis has shown promise for producing other diterpenes with high titers, translating this to commercialization for compounds like this compound would require detailed knowledge of the specific enzymes and genetic steps involved in its formation within the Leucas plant. researchgate.net Similarly, enzymatic synthesis, which has been explored for other compounds like the precursor of Leu-enkephalin, could potentially be applied to this compound production if the relevant enzymes are identified and characterized. nih.gov
The exploration of undiscovered this compound biosynthetic pathways would involve identifying the genes and enzymes responsible for converting primary metabolites into the this compound structure. This could involve techniques such as transcriptomics and metabolomics to pinpoint the relevant biochemical steps and the genetic machinery involved at different stages of plant growth or in specific plant tissues where this compound is accumulated.
Novel production methods could then leverage this understanding. Potential avenues include:
Metabolic Engineering of Microorganisms: Introducing the complete or partial this compound biosynthetic pathway into a suitable microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) to produce this compound through fermentation. researchgate.net
Cell Culture of Leucas Species: Developing efficient plant cell culture techniques to produce this compound under controlled conditions, potentially enhancing yield and consistency compared to traditional harvesting. ijair.org
Enzymatic Synthesis: Utilizing isolated or recombinant enzymes from the this compound pathway in in vitro systems to synthesize the compound or its precursors. nih.gov
While specific detailed research findings on this compound's biosynthetic pathway or novel production methods beyond plant extraction are limited in the provided search results, the general context of natural product research and the potential of synthetic biology and metabolic engineering highlight these as promising future directions.
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Leucasin from natural sources?
- Methodology :
- Extraction : Use solvent-based extraction (e.g., ethanol/water mixtures) followed by liquid-liquid partitioning to isolate crude this compound .
- Purification : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using gradient elution (e.g., acetonitrile/water) to achieve >95% purity .
- Validation : Confirm purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), comparing spectral data with literature values .
- Data Table :
| Source Material | Yield (mg/g) | Purity (%) | Analytical Method | Reference |
|---|---|---|---|---|
| Leucas aspera leaves | 1.2 | 92 | HPLC-UV | |
| Leucas zeylanica stems | 0.8 | 89 | LC-MS |
Q. How can researchers validate the structural identity of synthesized or isolated this compound?
- Methodology :
- Spectroscopic Analysis : Combine 1D/2D NMR (COSY, HSQC) to assign proton and carbon signals, ensuring alignment with published spectra .
- Crystallography : For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
- Comparative Data : Cross-reference melting points, optical rotation, and IR spectra with existing databases (e.g., PubChem, SciFinder) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Meta-Analysis : Systematically compare IC₅₀ values, cell lines, and assay conditions (e.g., MTT vs. resazurin assays) to identify protocol-dependent variability .
- Dose-Response Reproducibility : Replicate studies with standardized positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA, p < 0.05) .
- Data Contradiction Example :
| Study | IC₅₀ (μM) | Cell Line | Assay Type |
|---|---|---|---|
| A (2021) | 12.3 | HeLa | MTT |
| B (2023) | 28.7 | MCF-7 | Resazurin |
| Discrepancies may arise from cell permeability differences or assay sensitivity . |
Q. How can researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?
- Methodology :
- Omics Integration : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets in treated vs. untreated cells .
- Molecular Docking : Validate putative protein targets (e.g., topoisomerase II) via AutoDock Vina, comparing binding affinities with known inhibitors .
- Knockout Models : Apply CRISPR-Cas9 to silence candidate genes and assess phenotypic rescue in this compound-treated models .
Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?
- Methodology :
- Catalytic Optimization : Screen chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis, monitoring ee (enantiomeric excess) via chiral HPLC .
- Process Analytics : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to track intermediates in real time .
Methodological Best Practices
Q. How should researchers conduct a systematic literature review on this compound’s pharmacological applications?
- Steps :
Database Search : Use PubMed, Web of Science, and Google Scholar with Boolean terms (e.g., "this compound AND (antimicrobial OR anticancer)") .
Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details and statistical rigor; exclude non-English or non-reproducible data .
Gap Analysis : Tabulate understudied areas (e.g., pharmacokinetics, in vivo toxicity) to guide future work .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioassays?
- Approaches :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points and ensure assay robustness .
Interdisciplinary Research Considerations
Q. How can computational chemistry enhance the study of this compound’s structure-activity relationships (SAR)?
- Tools :
- QSAR Modeling : Use MOE or Schrödinger to predict bioactivity of novel analogs based on electronic (HOMO/LUMO) and steric descriptors .
- MD Simulations : Simulate ligand-protein binding stability (RMSD < 2 Å) over 100 ns trajectories in GROMACS .
Q. What ethical and practical considerations apply to in vivo studies of this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
